molecular formula C9H12ClN B8794467 3-(Chloromethyl)-2-isopropylpyridine CAS No. 194151-95-6

3-(Chloromethyl)-2-isopropylpyridine

Cat. No.: B8794467
CAS No.: 194151-95-6
M. Wt: 169.65 g/mol
InChI Key: JEHHTKBBTSITNA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-isopropylpyridine is a substituted pyridine derivative characterized by a chloromethyl group at the 3-position and an isopropyl group at the 2-position of the pyridine ring. The chloromethyl group confers reactivity for further functionalization, while the isopropyl substituent may influence steric effects and lipophilicity.

Properties

CAS No.

194151-95-6

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

3-(chloromethyl)-2-propan-2-ylpyridine

InChI

InChI=1S/C9H12ClN/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3

InChI Key

JEHHTKBBTSITNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Chloromethyl Substituents
  • 3-(Chloromethyl)pyridine-HCl (): Structure: Lacks the isopropyl group but shares the chloromethyl substituent at the 3-position. Toxicity: Exhibits high cytotoxicity in BALB/c-3T3 cells (LD₅₀ = 0.0756 mM) and is classified as a Level A carcinogen.
2.2. Pyridine Derivatives with Cycloalkyl Substituents
  • 3-Chloro-2-cyclopropylpyridine ():
    • Structure : Features a cyclopropyl group at the 2-position and a chlorine atom at the 3-position.
    • Molecular Weight : 153.61 g/mol (lower than 3-(Chloromethyl)-2-isopropylpyridine due to the absence of the chloromethyl group).
    • Synthesis : Reported with high purity (98% min) and distinct synthetic routes, emphasizing the role of cyclopropane ring formation.
    • Key Difference : The cyclopropyl group introduces ring strain, which may enhance reactivity in certain reactions compared to the isopropyl group.
2.3. Substituted Pyridines with Functional Groups
  • 3-Acetylpyridine ():
    • Structure : Contains an acetyl group at the 3-position instead of chloromethyl.
    • Physical Properties : Higher hydrophilicity (lower Log Kow) compared to chloromethyl derivatives, influencing bioavailability.
    • Key Difference : The acetyl group is less reactive than chloromethyl, making 3-acetylpyridine more stable but less versatile for further chemical modifications.

Comparative Data Table

Compound Substituents (Position) Molecular Weight (g/mol) Key Properties Toxicity/Activity
This compound ClCH₂ (3), iPr (2) ~169.65 (estimated) High reactivity, moderate lipophilicity Data unavailable (inferred lower cytotoxicity than 3-(Chloromethyl)pyridine-HCl)
3-(Chloromethyl)pyridine-HCl ClCH₂ (3) ~148.0 (HCl salt) Potent carcinogen, cytotoxic (LD₅₀ 0.0756 mM) Level A carcinogen
3-Chloro-2-cyclopropylpyridine Cl (3), cyclopropyl (2) 153.61 High synthetic purity (98%) Not reported
3-Acetylpyridine Acetyl (3) 121.14 Log Kow = -0.57 (hydrophilic) Lower reactivity, non-carcinogenic

Key Research Findings

  • Cyclopropyl substituents (as in 3-Chloro-2-cyclopropylpyridine) may enhance ring-opening reactivity in synthetic applications compared to isopropyl.
  • Toxicity Profile :

    • 3-(Chloromethyl)pyridine-HCl’s high cytotoxicity underscores the risks of unhindered chloromethyl groups. The isopropyl group in the target compound may mitigate this by sterically shielding reactive sites.
  • Synthetic Accessibility :

    • Chloromethyl groups are typically introduced via Friedel-Crafts alkylation or nucleophilic substitution, while isopropyl groups may require Grignard or palladium-catalyzed coupling.

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